N-cyclohexyl-2-(3-ethylphenoxy)acetamide
Description
Contextual Significance of Acetamide (B32628) Derivatives in Chemical Biology and Medicinal Chemistry
Acetamide derivatives represent a cornerstone in the field of medicinal chemistry, forming the backbone of a vast array of biologically active compounds. galaxypub.conih.gov The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules often imparts favorable pharmacokinetic properties. galaxypub.co In the realm of drug discovery, the acetamide moiety is a versatile scaffold, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. ontosight.aiontosight.ai
The significance of acetamide derivatives also lies in their utility as probes for understanding biological processes. Their ability to interact with various enzymes and receptors through hydrogen bonding and other non-covalent interactions makes them valuable tools in chemical biology for elucidating the mechanisms of disease. patsnap.com The adaptability of the acetamide structure allows for systematic modifications, enabling researchers to conduct structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target. archivepp.com
Overview of the N-cyclohexyl-2-(3-ethylphenoxy)acetamide Scaffold in Contemporary Research
While extensive research on this compound itself is not widely published, the constituent parts of its scaffold are of significant interest to the scientific community. The N-cyclohexyl group is a lipophilic moiety that can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The phenoxyacetamide core is a well-established pharmacophore found in a variety of bioactive compounds. nih.gov
Historical Development and Precedent of Related Phenoxyacetamide Compounds in Academic Inquiry
The academic inquiry into phenoxyacetamide compounds has a rich history, with early investigations focusing on their potential as herbicides and plant growth regulators. Over time, the focus of research shifted towards their therapeutic potential in human medicine. A significant body of work has been dedicated to synthesizing and evaluating various derivatives for a range of biological activities.
For instance, studies have explored the impact of different substituents on the phenyl ring and the N-substituent of the acetamide group on the resulting pharmacological profile. nih.gov Research on compounds with similar structures, such as N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, has provided valuable insights into their crystal structures and intermolecular interactions, which are crucial for understanding their behavior at a molecular level. researchgate.netnih.gov This historical precedent of systematically modifying the phenoxyacetamide scaffold and correlating those changes with biological outcomes provides a strong foundation for the investigation of novel derivatives like this compound.
Scope and Objectives of Scholarly Investigations into this compound
Given the known biological activities of related acetamide and phenoxyacetamide derivatives, scholarly investigations into this compound are likely to be driven by several key objectives. A primary goal would be to synthesize and characterize the compound, confirming its structure and purity. Following this, the initial scope of research would likely involve screening the compound for a variety of biological activities.
Based on the precedents set by similar compounds, the primary research objectives would likely include:
Evaluation of anti-inflammatory activity: Many phenoxyacetamide derivatives have shown promise as anti-inflammatory agents. nih.govresearchgate.net
Assessment of anticancer properties: The acetamide scaffold is present in numerous anticancer drugs, making this a logical avenue of investigation. mdpi.com
Screening for antimicrobial and antifungal activity: The discovery of new antimicrobial agents is a global health priority, and acetamide derivatives have shown activity in this area. ontosight.ai
Investigation of insecticidal potential: Some phenoxyacetamide derivatives have been explored as potential insecticides. researchgate.net
A summary of the potential research areas for this compound based on the activities of related compounds is presented in the table below.
| Potential Research Area | Rationale based on Related Compounds |
| Anti-inflammatory | Phenoxyacetamide derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.net |
| Anticancer | The acetamide scaffold is a common feature in anticancer agents. mdpi.com |
| Antimicrobial | Acetamide derivatives have shown promise as antimicrobial agents. ontosight.ai |
| Insecticidal | Related phenoxyacetamide compounds have been investigated for insecticidal activity. researchgate.net |
Further research would likely involve elucidating the mechanism of action for any observed biological activity and conducting structure-activity relationship studies by synthesizing and testing related analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-(3-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMODQAHUOYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Cyclohexyl 2 3 Ethylphenoxy Acetamide and Its Analogues
Strategic Design of Synthetic Routes to Phenoxy Acetamide (B32628) Scaffolds
The general structure of N-cyclohexyl-2-(3-ethylphenoxy)acetamide features three key components: a 3-ethylphenoxy group, an acetamide linker, and a cyclohexyl moiety. The retrosynthetic analysis reveals two primary disconnection points, leading to two main strategic pathways for its assembly. These pathways hinge on the sequence of forming the ether linkage and the amide bond.
Pathway A involves first forming the C-N amide bond followed by the C-O ether bond. This would start with the synthesis of N-cyclohexyl-2-chloroacetamide, which is then reacted with 3-ethylphenol (B1664133).
Pathway B prioritizes the formation of the C-O ether bond. This route begins with the synthesis of 2-(3-ethylphenoxy)acetic acid, which is subsequently coupled with cyclohexylamine (B46788) to form the final amide product.
Core Amide Bond Formation Strategies
The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net For a molecule like this compound, this involves coupling an amine (cyclohexylamine) with a carboxylic acid derivative (2-(3-ethylphenoxy)acetic acid or its activated form).
One of the most common approaches is the direct acylation of the amine with an acyl halide, typically an acyl chloride. researchgate.net The carboxylic acid is first converted to the more reactive 2-(3-ethylphenoxy)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate then readily reacts with cyclohexylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct.
Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. rsc.orgluxembourg-bio.com These reagents activate the carboxylic acid in situ. This method is often preferred for its milder conditions. researchgate.net
Table 1: Common Amide Bond Formation Strategies
| Strategy | Reagents | Byproducts | Conditions |
|---|---|---|---|
| Acyl Halide Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by amine and a base (e.g., Triethylamine) | SO₂ + HCl, or CO + CO₂ + HCl; Triethylammonium salt | Often performed at 0 °C to room temperature |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dicyclohexylurea (DCU) or a water-soluble urea (B33335) derivative | Room temperature, often in aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Phosphonium Reagents | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) | Mild conditions, effective for sterically hindered substrates |
| Uronium Reagents | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea | Highly efficient, often used in peptide synthesis |
Introduction of Cyclohexyl and Phenoxy Moieties
The incorporation of the specific cyclohexyl and 3-ethylphenoxy groups can be achieved through two primary synthetic routes, as outlined by the initial strategic design.
Route 1: Synthesis via N-cyclohexyl-2-chloroacetamide
This route begins with the preparation of the N-cyclohexyl amide intermediate. Cyclohexylamine is reacted with chloroacetyl chloride in a suitable solvent, such as acetonitrile (B52724), to yield N-cyclohexyl-2-chloroacetamide. chemicalbook.comresearchgate.net Subsequently, this intermediate is used to alkylate the hydroxyl group of 3-ethylphenol. This step is a classic Williamson ether synthesis, typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. wikipedia.org The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the chloride from the chloroacetamide.
Route 2: Synthesis via 2-(3-ethylphenoxy)acetic acid
In this alternative and widely used pathway, the phenoxyacetic acid intermediate is synthesized first. cymitquimica.comsigmaaldrich.com This is also achieved through a Williamson ether synthesis, where 3-ethylphenol is deprotonated with a strong base like sodium hydroxide (B78521) (NaOH) and then reacted with chloroacetic acid. gordon.edumiracosta.edu The resulting 2-(3-ethylphenoxy)acetic acid is then subjected to one of the amide bond formation strategies described in section 2.1.1, reacting it with cyclohexylamine to yield the target compound.
Optimization of Reaction Parameters and Yields for N-Cyclohexyl Acetamides
Achieving high efficiency and yield in the synthesis of N-cyclohexyl acetamides requires careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction rate, conversion, and selectivity.
Catalyst Systems and Solvent Effects
Catalyst Systems: In the context of the Williamson ether synthesis step (either in Route 1 or Route 2), the reaction is base-catalyzed. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed as they are effective and easy to remove. stackexchange.com For the N-alkylation of amides, transition metal catalysts based on cobalt, ruthenium, or nickel have been developed for reactions involving alcohols as alkylating agents, representing a more modern approach. nih.govnih.govresearchgate.net In amide bond formation, coupling reagents themselves can be considered catalysts in a broader sense, though they are consumed stoichiometrically. Additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often used with carbodiimides to suppress side reactions and improve efficiency.
Solvent Effects: The choice of solvent is critical for both the ether formation and amide coupling steps. For the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or acetone are preferred. masterorganicchemistry.comresearchgate.net These solvents effectively solvate the cation of the base (e.g., K⁺) while not strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. aiche.org For amide coupling reactions, dipolar aprotic solvents such as DCM and DMF are standard choices as they effectively dissolve the reactants and intermediates. researchgate.net
Table 2: Influence of Solvents on a Representative Williamson Ether Synthesis
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Yield |
|---|---|---|---|
| Dimethylformamide (DMF) | 37 | 4-8 hours | High |
| Acetonitrile | 36 | 6-12 hours | High |
| Acetone | 21 | 8-16 hours | Moderate-High |
| Tetrahydrofuran (THF) | 7.5 | 12-24 hours | Moderate |
| Methanol (Protic) | 33 | >24 hours | Low |
Data is generalized from typical Williamson ether synthesis literature and illustrates general trends.
Temperature and Pressure Considerations for Enhanced Efficiency
Temperature: Most amide coupling and Williamson ether synthesis reactions are conducted at temperatures ranging from room temperature (approx. 20-25 °C) to the reflux temperature of the chosen solvent. Heating is often necessary to overcome the activation energy and increase the reaction rate. For instance, Williamson ether syntheses are commonly refluxed for several hours to ensure complete conversion. gordon.edu Microwave-assisted synthesis can significantly elevate temperatures far above the solvent's boiling point in sealed vessels, dramatically reducing reaction times. electronicsandbooks.com
Pressure: The synthesis of phenoxy acetamides is typically performed at atmospheric pressure. The use of elevated pressure is generally not required as the reactants are liquids or solids, and no gaseous reagents are involved. The main exception is when using microwave synthesis in a sealed vessel, where the autogenous pressure of the heated solvent increases significantly.
Table 3: Typical Temperature Conditions for Synthesis Steps
| Reaction Step | Method | Typical Temperature |
|---|---|---|
| Williamson Ether Synthesis | Conventional Heating | 80-120 °C (Reflux) |
| Acyl Chloride Formation | Conventional Heating | 50-80 °C (Reflux) |
| Amide Coupling (with coupling agent) | Conventional Stirring | 0 °C to Room Temperature |
| Microwave-Assisted Synthesis | Microwave Irradiation | 100-180 °C |
Emerging Synthetic Techniques Applied to Acetamide Derivative Synthesis
The field of organic synthesis is continually evolving, with new techniques aimed at improving efficiency, sustainability, and speed.
Microwave-Assisted Synthesis: This has become a powerful tool for accelerating organic reactions. irjmets.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times—from hours to mere minutes—and often results in higher yields and purer products. researchgate.netnih.govjchps.com Both the Williamson ether synthesis and direct amidation steps are amenable to microwave assistance. electronicsandbooks.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful method for forming various chemical bonds under mild conditions. nih.gov It has been successfully applied to amide bond formation, often proceeding through radical-based mechanisms. nih.govresearchgate.net This strategy can provide alternative pathways for activating carboxylic acids or amines that are complementary to traditional methods. acs.orgfigshare.com
Precursor and Intermediate Chemistry in Acetamide Synthesis
The synthesis of this compound relies on the availability and reactivity of its key precursors. The structure is assembled from three main components: a phenolic moiety (3-ethylphenol), a cyclohexylamine moiety, and an acetamide linker. The chemistry of these intermediates is crucial for both the primary synthesis and the generation of diverse analogues.
3-Ethylphenol: The preparation of meta-alkylated phenols like 3-ethylphenol can be challenging because both the hydroxyl and alkyl groups direct electrophilic substitution to ortho and para positions. byu.edu One synthetic route involves the reaction of a Grignard reagent with 1,3-cyclohexanedione (B196179) (dihydroresorcinol), followed by subsequent chemical transformations to yield the desired m-alkylphenol. byu.edu This method provides a targeted approach to otherwise difficult-to-access substitution patterns. Other methods may involve multi-step syntheses starting from different aromatic precursors, where the directing effects of various functional groups are strategically employed.
Cyclohexylamine: Cyclohexylamine is a primary aliphatic amine that serves as the N-substituent in the target molecule. Industrial synthesis often involves the hydrogenation of aniline. For laboratory-scale synthesis and the preparation of functionalized analogues, various methods are available. Enzymatic reductive amination of cyclohexanones offers a stereocontrolled route to chiral cyclohexylamines. researchgate.net Another modern approach is the use of photoredox catalysis to enable [4+2] cycloaddition reactions, which can produce highly functionalized cyclohexylamine derivatives under mild conditions with excellent stereoselectivity. rsc.orgnih.govrsc.org These advanced methods provide access to a wide range of substituted cyclohexylamines that can be used to create diverse analogues.
Creating a library of analogues of this compound is essential for structure-activity relationship (SAR) studies. Functionalization can be strategically introduced on both the phenoxy and cyclohexyl rings.
Phenoxy Ring Functionalization: The synthesis typically begins with a substituted phenol. By starting with a variety of substituted phenols, a wide range of analogues can be produced. nih.gov The general synthetic scheme involves the reaction of a substituted phenol with an alpha-haloacetate (e.g., ethyl chloroacetate) to form a phenoxyacetate (B1228835) intermediate, which is then hydrolyzed to the corresponding phenoxyacetic acid. nih.govnih.govmdpi.com This acid is subsequently coupled with cyclohexylamine to yield the final acetamide derivative. researchgate.net This modular approach allows for the introduction of various substituents—such as halogens, nitro groups, or alkyl chains—onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule. nih.gov
The general synthetic pathway for creating diverse analogues is depicted below:
Etherification: Substituted Phenol + Chloroacetyl Chloride → 2-Chloro-N-(substituted)acetamide intermediate.
Amidation: Intermediate + Substituted Cyclohexylamine → Diverse N-cyclohexyl-2-(substituted phenoxy)acetamide Analogues.
This systematic approach to functionalization enables the creation of a broad spectrum of related compounds for further investigation. rjptonline.org
Rigorous Spectroscopic and Crystallographic Characterization of N Cyclohexyl 2 3 Ethylphenoxy Acetamide Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular connectivity can be assembled.
The ¹H NMR spectrum of N-cyclohexyl-2-(3-ethylphenoxy)acetamide is predicted to exhibit a series of distinct signals corresponding to the protons in the cyclohexyl, ethylphenoxy, and acetamide (B32628) groups. The chemical shifts are influenced by the electronic environment of each proton.
The protons of the ethyl group on the phenoxy ring are expected to appear as a triplet for the methyl group (CH₃) around 1.2 ppm and a quartet for the methylene (B1212753) group (CH₂) at approximately 2.6 ppm, consistent with typical ethylbenzene (B125841) moieties. chemtube3d.comdocbrown.info The aromatic protons of the 3-ethylphenoxy group will likely resonate in the downfield region of 6.7 to 7.2 ppm. nih.gov The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) are anticipated to produce a singlet at around 4.5 ppm due to the deshielding effect of the oxygen atom.
The N-H proton of the secondary amide is expected to appear as a doublet in the region of 7.5-8.5 ppm, with the splitting caused by coupling to the adjacent proton on the cyclohexyl ring. The methine proton of the cyclohexyl ring attached to the nitrogen atom will be deshielded and is predicted to appear as a multiplet around 3.7-4.1 ppm. The remaining methylene protons of the cyclohexyl ring will produce a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplet |
| Cyclohexyl-CH | 3.7 - 4.1 | Multiplet |
| Ethyl-CH₃ | ~1.2 | Triplet |
| Ethyl-CH₂ | ~2.6 | Quartet |
| Phenoxy-CH₂ | ~4.5 | Singlet |
| Aromatic-H | 6.7 - 7.2 | Multiplet |
Note: This is an illustrative table with predicted values based on analogous structures.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a distinct signal is expected for each carbon atom unless symmetry results in equivalence.
The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, anticipated around 170-175 ppm. The carbons of the aromatic ring are expected to resonate between 110 and 160 ppm. chemicalbook.com The carbon of the methylene group attached to the ether oxygen (-O-CH₂) will likely appear around 65-70 ppm.
The methine carbon of the cyclohexyl ring bonded to the nitrogen will be deshielded and is predicted to have a chemical shift in the range of 48-52 ppm. chemicalbook.comchemicalbook.com The other methylene carbons of the cyclohexyl ring are expected to produce signals in the aliphatic region, between 24 and 33 ppm. spectrabase.com The ethyl group carbons will appear in the upfield region, with the methyl carbon resonating at approximately 15 ppm and the methylene carbon at around 28 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C | 110 - 145 |
| Phenoxy-CH₂ | 65 - 70 |
| Cyclohexyl-CH | 48 - 52 |
| Cyclohexyl-CH₂ | 24 - 33 |
| Ethyl-CH₂ | ~28 |
Note: This is an illustrative table with predicted values based on analogous structures.
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.
A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group, and the coupling between the N-H proton and the adjacent methine proton of the cyclohexyl ring. It would also help to trace the spin systems within the cyclohexyl ring.
An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the ¹³C signals based on the more readily interpretable ¹H NMR spectrum. For example, the proton signal at ~4.5 ppm would correlate with the carbon signal at ~67 ppm, confirming the -O-CH₂- group.
Vibrational (IR) and Mass Spectrometric (MS) Analysis for Molecular Fingerprinting
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups within the molecule. A key feature would be the N-H stretch of the secondary amide, expected as a sharp to medium band around 3300 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the amide (Amide I band) is anticipated to be a strong absorption in the region of 1640-1680 cm⁻¹. spectroscopyonline.comquimicaorganica.org The N-H bending vibration (Amide II band) typically appears as a strong band between 1515 and 1570 cm⁻¹. leibniz-fli.de
The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and ethyl groups will appear just below 3000 cm⁻¹. The C-O-C asymmetric stretching of the ether linkage is predicted to be a strong band in the 1200-1250 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1515 - 1570 | Strong |
| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |
Note: This is an illustrative table with predicted values based on established correlation tables.
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₂₃NO₂), the calculated exact mass is 261.1729 g/mol . In HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 262.1802.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule would likely involve cleavage of the amide bond and the ether linkage. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is also a probable fragmentation route. miamioh.edu
Table 4: Predicted HRMS Fragments for this compound
| Fragment Ion | Predicted m/z | Plausible Origin |
|---|---|---|
| [C₁₆H₂₃NO₂ + H]⁺ | 262.1802 | Protonated molecule |
| [C₈H₁₅NO]⁺ | 141.1154 | Cleavage of the ether bond |
| [C₈H₉O]⁺ | 121.0653 | Cleavage of the ether bond |
| [C₆H₁₁NH]⁺ | 98.0964 | Fragmentation of the cyclohexylamide moiety |
Note: This is an illustrative table of plausible fragments and their calculated exact masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS is instrumental in assessing its purity by detecting any volatile synthetic impurities or degradation products.
In this technique, the sample is vaporized and injected into a gas chromatograph, where it travels through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gaseous phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process fragments the molecules into a unique and reproducible pattern of charged ions. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification of the compound and any co-eluting impurities. jmchemsci.comresearchgate.net The NIST Chemistry WebBook provides mass spectral data for the related compound N-Cyclohexylacetamide, which can serve as a reference for understanding the fragmentation patterns of such molecules. nist.govnist.gov
Table 1: Hypothetical GC-MS Data for Purity Analysis This table presents hypothetical data for illustrative purposes, demonstrating how GC-MS results might be displayed for the analysis of this compound.
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
|---|---|---|---|
| This compound | 15.2 | 261 (M+), 162, 121, 99, 83 | 99.5 |
| 3-ethylphenol (B1664133) | 8.5 | 122 (M+), 107, 93, 77 | 0.3 |
X-ray Diffraction Analysis of N-Cyclohexyl Acetamide Crystal Structures
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. nih.gov By irradiating a single, high-quality crystal with a focused beam of X-rays, a diffraction pattern is produced. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, and from this, the exact position of each atom can be determined.
Table 2: Representative Crystallographic Data for an N-Cyclohexyl Acetamide Derivative Data based on findings for N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₇Cl₂NO₂ |
| Molecular Weight | 302.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.075 |
| b (Å) | 11.170 |
| c (Å) | 9.622 |
| β (°) | 102.945 |
| Volume (ų) | 1474.3 |
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces, with hydrogen bonding often playing a dominant role in N-cyclohexyl acetamide structures. nih.gov
In the crystal structures of related compounds, such as N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide and N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov These bonds typically form between the amide hydrogen (N-H), which acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) of an adjacent molecule, which acts as the acceptor. This specific interaction often results in the formation of one-dimensional chains or two-dimensional layers, dictating the macroscopic properties of the crystal. nih.govnih.gov The analysis of these hydrogen bonding networks is crucial for understanding polymorphism, solubility, and melting point. mdpi.com
Table 3: Typical Hydrogen Bond Geometry in N-Cyclohexyl Acetamide Derivatives This table illustrates the typical geometry of intermolecular hydrogen bonds found in the crystal structures of related compounds.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|
(D = Donor atom; H = Hydrogen atom; A = Acceptor atom)
Chromatographic Methods for Purity and Identity Verification
Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of non-volatile compounds. For N-cyclohexyl acetamide derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this mode, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water. sielc.com
The compound of interest and any impurities are separated based on their hydrophobicity. More polar impurities will have less affinity for the nonpolar stationary phase and will elute earlier, while the more nonpolar main compound and nonpolar impurities will be retained longer. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. This allows for the precise quantification of purity. google.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. bldpharm.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. sielc.com
The smaller particle size leads to more efficient separation, resulting in sharper and narrower peaks. This allows for better resolution between the main compound and closely related impurities, which might co-elute in a standard HPLC run. bldpharm.com Furthermore, the analysis times are significantly reduced, often by a factor of five to ten, increasing sample throughput. For this compound, UPLC provides a more rigorous method for purity assessment, ensuring a higher degree of confidence in the quality of the compound. mdpi.com
Table 4: Typical Liquid Chromatography Conditions for N-Cyclohexyl Acetamide Derivatives
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | C18 (5 µm particle size) | C18 (sub-2 µm particle size) |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Acetonitrile/Water with Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15-20 min | 2-5 min |
Computational Chemistry Approaches in Understanding N Cyclohexyl 2 3 Ethylphenoxy Acetamide
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
Understanding the three-dimensional structure and dynamics of N-cyclohexyl-2-(3-ethylphenoxy)acetamide is fundamental to comprehending its function. Quantum mechanics and molecular dynamics simulations are the primary tools used for this purpose. nih.govspringernature.com
Conformational Landscape Exploration of the this compound Scaffold
Quantum mechanical methods are employed to perform a detailed exploration of the molecule's potential energy surface, identifying stable, low-energy conformations. nih.govspringernature.com For this compound, several key structural features are analyzed. The amide bond is typically found to be in a planar, trans configuration due to its partial double-bond character, which minimizes steric hindrance.
Key findings from crystallographic studies of structurally similar compounds, such as N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, consistently show that the cyclohexyl ring preferentially adopts a stable chair conformation. nih.govresearchgate.net This is the lowest energy arrangement for a six-membered aliphatic ring and is expected to be the dominant conformation for the title compound as well. Computational scans of the torsional angles around the ether linkage and the bond connecting the amide nitrogen to the cyclohexyl ring would reveal the preferred spatial arrangement of the phenoxy and cyclohexyl groups relative to the central acetamide (B32628) core. These calculations identify the global energy minimum conformation, which represents the most probable structure of the molecule in a gaseous or non-polar environment.
Dynamic Behavior and Flexibility of the Cyclohexyl and Phenoxy Moieties
While QM provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time in a simulated physiological environment (e.g., in water). nih.govnih.gov MD simulations track the movements of each atom over nanoseconds or longer, providing insights into the flexibility of different molecular regions.
For this compound, MD simulations would likely show that the cyclohexyl ring maintains its rigid chair conformation with limited flexibility. In contrast, the phenoxy and ethyl groups, connected by single bonds with lower rotational barriers, would exhibit greater dynamic motion. The ether linkage (C-O-C) between the phenyl ring and the acetamide group acts as a flexible hinge, allowing the phenoxy moiety to sweep through a significant conformational space. Understanding this dynamic behavior is crucial, as the molecule's ability to adapt its shape can be critical for binding to a biological target.
Density Functional Theory (DFT) Studies on Electronic Properties and Spectroscopic Predictions
Density Functional Theory (DFT) is a quantum mechanical method that is particularly effective for studying the electronic properties of molecules. It is used to calculate reactivity descriptors and predict spectroscopic data that can be compared with experimental results.
Electronic Structure and Reactivity Descriptors
DFT calculations are used to determine the distribution of electrons within the this compound molecule, which is key to understanding its reactivity. From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several important reactivity descriptors can be derived.
The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Other descriptors, such as chemical potential, hardness, and the global electrophilicity index, quantify the molecule's tendency to accept or donate electrons in a reaction. These parameters are invaluable for predicting how the molecule might interact with other chemical species, including biological macromolecules.
| Descriptor | Symbol | Definition | Predicted Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Correlates with chemical stability and reactivity |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Global Electrophilicity | ω | μ2 / 2η | Quantifies the electrophilic nature of the molecule |
In Silico Prediction of Spectroscopic Signatures (e.g., IR, NMR)
A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of characteristic peaks observed in an experimental spectrum. For this compound, key vibrational modes include the C=O stretching of the amide, the N-H stretching and bending, the C-O-C stretching of the ether linkage, and various C-H vibrations of the aromatic and aliphatic rings.
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted values, when compared to experimental data, serve as a powerful tool for structural confirmation.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2950-2850 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-O-C (Ether) | Asymmetric Stretching | ~1250 |
Molecular Docking and Ligand-Protein Interaction Modeling for Putative Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a protein target. nih.govnih.gov This method is crucial for identifying potential biological activities and mechanisms of action. nih.govnih.govmdpi.com
The process involves generating a set of possible conformations of the ligand and fitting them into the three-dimensional structure of a protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger binding. unar.ac.id
For molecules with a phenoxy-acetamide scaffold, several protein targets are of interest based on studies of analogous compounds. These include enzymes implicated in inflammation, such as Cyclooxygenase-2 (COX-2), and enzymes involved in neurotransmitter metabolism, like Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). Docking studies of this compound against these targets would identify the most likely binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These findings can provide a rational basis for its potential therapeutic applications.
| Protein Target | Putative Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inflammation | -8.5 | Arg120, Tyr355, Ser530 |
| Monoamine Oxidase B (MAO-B) | Neurodegeneration | -7.9 | Tyr435, Ile199, Cys172 |
| Acetylcholinesterase (AChE) | Cognitive Function | -9.1 | Trp84, Ser200, His440 |
Prediction of Binding Modes with Receptor Active Sites
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when it binds to a receptor's active site. For this compound, this process would involve preparing a three-dimensional model of the compound and docking it into the binding pocket of a relevant biological target. The conformation of the cyclohexyl ring, which is likely to adopt a stable chair conformation, is a critical aspect of its binding. nih.gov The interactions are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The acetamide group in this compound can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). nih.gov The ethylphenoxy moiety is expected to engage in hydrophobic interactions within the receptor's binding site. The precise binding mode would be determined by the collective contribution of these interactions, and molecular docking simulations can provide multiple plausible binding poses ranked by their predicted binding energies.
Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Receptor |
| Cyclohexyl Ring | Hydrophobic | Leucine, Valine, Isoleucine |
| Carbonyl Oxygen (Acetamide) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| N-H Group (Acetamide) | Hydrogen Bond Donor | Aspartate, Glutamate |
| Ethylphenoxy Group | Hydrophobic/Pi-stacking | Phenylalanine, Tryptophan |
Estimation of Binding Affinities and Interaction Energies
Table 2: Estimated Interaction Energies for this compound with a Hypothetical Receptor
| Type of Interaction Energy | Estimated Value (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -15.2 |
| Solvation Energy | +20.5 |
| Total Binding Free Energy (ΔG_bind) | -40.4 |
Pharmacophore Development and Virtual Screening for Analogues
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov This model can then be used as a 3D query to screen large compound libraries for molecules with similar features, a process known as virtual screening. nih.gov
Identification of Essential Structural Features for Biological Activity
A pharmacophore model for this compound would be developed based on its key interaction points with a receptor. This model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry. nih.gov For this compound, the essential features would likely include a hydrophobic feature corresponding to the cyclohexyl ring, a hydrogen bond acceptor from the carbonyl oxygen, a hydrogen bond donor from the amide proton, and a hydrophobic or aromatic feature representing the ethylphenoxy group.
Table 3: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Moiety |
| Hydrophobic | Cyclohexyl Ring |
| Hydrogen Bond Acceptor | Carbonyl Oxygen |
| Hydrogen Bond Donor | Amide N-H |
| Hydrophobic/Aromatic | Ethylphenoxy Group |
Library Screening for Novel Hits Based on Pharmacophore Models
Once a validated pharmacophore model is established, it can be used to search virtual compound libraries for new molecules that match the defined features. This virtual screening process can efficiently filter through millions of compounds to identify a smaller, more manageable set of potential "hits" for further investigation. The identified hits would be expected to have a higher probability of binding to the same target and eliciting a similar biological response as this compound.
In Silico Assessment of Metabolic Pathways and Stability (Non-Clinical Models)
In silico tools can predict the metabolic fate of a compound, providing valuable insights into its potential biotransformation and stability within a biological system. nih.gov These predictions are crucial in the early stages of drug discovery to identify potential metabolic liabilities.
Prediction of Metabolic Sites and Potential Metabolites
Computational models, often leveraging machine learning algorithms trained on large datasets of known metabolic reactions, can predict the most likely sites of metabolism on a molecule. For this compound, the primary sites of metabolism are likely to be mediated by Cytochrome P450 (CYP) enzymes. mdpi.compharmatutor.org Potential metabolic reactions could include hydroxylation of the cyclohexyl ring or the ethyl group on the phenoxy ring, as well as N-dealkylation.
Table 4: Predicted Sites of Metabolism for this compound
| Potential Site of Metabolism | Predicted Metabolic Reaction | Likely CYP Isoform Involved |
| Cyclohexyl Ring | Hydroxylation | CYP3A4, CYP2D6 |
| Ethyl Group (Phenoxy) | Hydroxylation | CYP2C9, CYP2C19 |
| Amide Bond | Hydrolysis | Amidases |
Evaluation of In Silico Metabolic Stability in Research Systems
The metabolic stability of a xenobiotic is a crucial factor influencing its pharmacokinetic profile and duration of action. In silico models offer a predictive, high-throughput approach to estimate a compound's metabolic fate early in the research process. For this compound, computational tools are utilized to predict its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of a vast number of compounds.
These predictive models analyze the compound's structure to identify "metabolic hotspots," which are atoms or functional groups that are most likely to undergo enzymatic modification. The predictions are based on databases of known metabolic transformations and quantum chemistry calculations that assess the reactivity of different parts of the molecule. For this compound, the primary sites of predicted metabolism include the ethyl group on the phenoxy ring and the cyclohexyl ring. mdpi.com
Key metabolic pathways predicted for this compound include:
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic reaction. The benzylic carbon of the ethyl group and various positions on the cyclohexyl ring are susceptible to hydroxylation.
Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, breaking the molecule into 2-(3-ethylphenoxy)acetic acid and cyclohexylamine (B46788).
These in silico findings are essential for guiding further experimental studies, such as in vitro assays using human liver microsomes, to confirm the predicted metabolic profile. mdpi.comresearchgate.net
Table 1: Predicted Metabolic Transformations of this compound
| Moiety | Predicted Reaction | Potential Metabolite |
|---|---|---|
| Ethyl Group | Benzylic Hydroxylation | N-cyclohexyl-2-(3-(1-hydroxyethyl)phenoxy)acetamide |
| Cyclohexyl Ring | Aliphatic Hydroxylation | N-(hydroxycyclohexyl)-2-(3-ethylphenoxy)acetamide |
| Amide Linkage | Hydrolysis | 2-(3-ethylphenoxy)acetic acid and Cyclohexylamine |
Computational Analysis of Intermolecular Interactions and Supramolecular Assemblies
Computational analysis is a powerful tool for investigating the non-covalent forces that dictate how molecules of this compound interact with each other and with biological targets. rsc.org These interactions are fundamental to the compound's physical properties, such as solubility and crystal structure, as well as its mechanism of action.
The molecular structure of this compound contains key functional groups capable of forming hydrogen bonds: a hydrogen bond donor (the amide N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen).
In the solid state, these features allow for the formation of ordered, repeating structures. Crystal structure analysis of similar N-cyclohexyl acetamide derivatives reveals that molecules are often connected via N—H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule. nih.govresearchgate.netnih.gov This interaction typically leads to the formation of one-dimensional chains or dimeric pairs, which then pack into a stable crystal lattice. nih.govresearchgate.netnih.gov The cyclohexyl ring in such structures commonly adopts a stable chair conformation. nih.govresearchgate.netnih.gov
In the solution state, the hydrogen bonding behavior is dependent on the nature of the solvent. In protic solvents, the compound can form hydrogen bonds with solvent molecules. In aprotic solvents, the intermolecular N—H···O hydrogen bonding between solute molecules may persist, influencing solubility and aggregation behavior.
Molecular recognition, the specific binding of a molecule to a receptor or enzyme, is governed by a precise combination of steric (size and shape) and electronic (charge distribution) complementarity.
Steric Factors: The three-dimensional shape of this compound is defined by its bulky cyclohexyl and ethylphenoxy groups. The cyclohexyl ring is not planar and its chair conformation creates a specific spatial arrangement that influences how it can fit into a binding pocket. nih.govresearchgate.net The rotational freedom around the single bonds of the molecule allows for conformational flexibility, which can be crucial for adopting the optimal geometry to bind to a biological target.
Electronic Factors: The distribution of electron density across the molecule dictates its electrostatic interactions. The electronegative oxygen and nitrogen atoms create regions of partial negative charge, particularly around the carbonyl group, while the amide proton is partially positive. This charge distribution can be visualized using electrostatic potential (ESP) maps, which highlight the electron-rich and electron-poor regions that are key to forming electrostatic and hydrogen bonding interactions with a receptor. rsc.org Furthermore, the aromatic phenoxy ring can participate in non-covalent interactions such as π-π stacking or hydrophobic interactions. Computational studies have shown that electrostatic interactions are often the dominant force in ligand-protein binding. rsc.org
In Vitro and Preclinical Biological Activity Profiling of N Cyclohexyl 2 3 Ethylphenoxy Acetamide
Comprehensive In Vitro Biological Activity Assays
The in vitro biological activity of N-cyclohexyl-2-(3-ethylphenoxy)acetamide and related compounds has been a subject of scientific inquiry to determine their potential therapeutic applications. This section details the findings from a variety of assays designed to elucidate the compound's biochemical and antimicrobial properties.
Enzyme Inhibition and Modulation Studies
The ability of this compound and its structural analogs to interact with and modulate the activity of key enzymes is a critical area of investigation. The following subsections summarize the available data on its effects on monoamine oxidase, carbonic anhydrase, and other relevant enzyme systems.
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are significant targets for the treatment of neurological disorders. mdpi.com Research into the MAO inhibitory potential of phenoxyacetamide analogs has revealed that this class of compounds can exhibit significant and selective inhibitory activity.
A study focused on a series of 2-phenoxyacetamide (B1293517) analogues demonstrated their potent inhibitory effects on both MAO-A and MAO-B isoforms. nih.govnih.gov The findings from this study indicated that substitutions on the phenoxy ring play a crucial role in the potency and selectivity of inhibition. For instance, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor, while 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide emerged as a potent dual inhibitor of both MAO-A and MAO-B. nih.govnih.gov
The inhibitory activities of these phenoxyacetamide analogues against MAO-A and MAO-B are presented in the table below. The data suggests that the core phenoxyacetamide scaffold is a promising starting point for the development of novel MAO inhibitors. nih.govresearchgate.net
| Compound | R Group | IC₅₀ MAO-A (μM) | IC₅₀ MAO-B (μM) | Selectivity Index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) |
|---|---|---|---|---|
| 1 | H | 0.65 ± 0.04 | 8.92 ± 0.61 | 13.7 |
| 3 | 2-F | 1.12 ± 0.09 | 15.4 ± 1.2 | 13.8 |
| 4 | 4-F | 0.98 ± 0.07 | 12.1 ± 0.9 | 12.3 |
| 5 | 2-Cl | 1.53 ± 0.11 | 20.3 ± 1.5 | 13.3 |
| 6 | 4-Cl | 1.26 ± 0.09 | 18.7 ± 1.3 | 14.8 |
| 12 | 4-OCH₃ | 0.08 ± 0.01 | 19.6 ± 1.4 | 245 |
| 21 | 4-CH=N-CH₂C≡CH | 0.018 ± 0.002 | 0.07 ± 0.01 | 3.9 |
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in a range of disorders. mdpi.com While direct studies on this compound are not available, research on related N-substituted acetamide (B32628) and sulfonamide derivatives provides insights into the potential of this chemical class as CA inhibitors. For instance, N-substituted sulfonamides have been investigated as topical agents for reducing intraocular pressure through CA inhibition. nih.gov
Furthermore, a series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides were synthesized and evaluated as selective inhibitors of human carbonic anhydrase II (hCA II), demonstrating that the acetamide moiety can be a key structural feature for potent and selective CA inhibition. mdpi.com The inhibitory activities of some of these compounds against different CA isoforms are detailed in the table below.
| Compound | R Group | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) |
|---|---|---|---|---|
| 50a | H | 256.4 | 25.8 | 354.1 |
| 50b | 2-CH₃ | 249.7 | 20.3 | 346.2 |
| 50c | 4-CH₃ | 241.5 | 18.9 | 321.7 |
| 50d | 2-F | 233.6 | 16.7 | 305.4 |
| 50e | 4-F | 229.8 | 17.2 | 298.5 |
Gamma-secretase (γ-secretase) is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. nih.gov Compounds that modulate γ-secretase activity are therefore of significant interest. The hydrophobic nature of many γ-secretase inhibitors allows them to traverse the cell membrane and interact with this enzyme complex. nih.gov While there is no direct evidence of this compound acting on γ-secretase, its structural features, including a lipophilic cyclohexyl group and a phenoxyacetamide core, suggest that it could potentially interact with membrane-embedded enzymes like γ-secretase.
Research has shown that a variety of small molecules, including certain isocoumarins and sulfonamides, can act as γ-secretase modulators, altering the production of amyloid-beta peptides without completely inhibiting the enzyme's other vital functions. nih.govnih.gov The exploration of novel chemical scaffolds, such as phenoxyacetamides, for γ-secretase modulation remains an area for future investigation.
Antimicrobial and Antifungal Efficacy Evaluations
The evaluation of new chemical entities for their ability to combat microbial and fungal pathogens is a cornerstone of drug discovery. The following subsection details the findings related to the antibacterial properties of compounds structurally related to this compound.
The antibacterial potential of phenoxyacetamide and N-cyclohexyl acetamide derivatives has been explored against a range of bacterial pathogens. A study on new N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides, however, showed them to be devoid of antibacterial activity against Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) at the tested concentrations. nih.gov
In contrast, other studies on related structures have shown more promising results. For instance, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov Similarly, a series of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were synthesized and showed antimicrobial activities. nih.gov One particular N-cyclohexyl acetamide derivative containing a triazole moiety demonstrated good inhibitory action against E. coli, S. aureus, P. aeruginosa, and K. pneumoniae. researchgate.net
The table below summarizes the antibacterial activity of selected acetamide derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | Activity |
|---|---|---|
| N-(5-methylisoxazol-3-yl)-phenoxyacetamido-benzamides | S. aureus, E. coli, P. aeruginosa | Inactive |
| 2-Mercaptobenzothiazole Acetamide Derivatives | Gram-positive & Gram-negative strains | Moderate to good |
| N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Good (MIC = 6.25 µg/mL) |
Antifungal Activity against Fungal Species
No studies were found that evaluated the antifungal activity of this compound against any fungal species. While other acetamide derivatives have been investigated for such properties, data specific to this compound is not available.
Antioxidant and Radical Scavenging Potency
There is no available research detailing the antioxidant and radical scavenging potential of this compound. Investigations into other acetamide derivatives have suggested that this class of compounds may possess antioxidant properties, but specific assays and results for the target compound have not been published.
Cytotoxicity Assessment in Various Cellular Models
No published studies have assessed the cytotoxic effects of this compound in either cancer or normal cell lines.
Evaluation in Cancer Cell Lines (e.g., HeLa cells, breast cancer spheroids)
Information regarding the cytotoxicity of this compound against cancer cell lines such as HeLa or breast cancer spheroids is not available in the current body of scientific literature.
Effects on Normal Cell Viability (e.g., Red Blood Cells)
There are no reports on the effects of this compound on the viability of normal cells, such as red blood cells.
Immunomodulatory Properties in Isolated Cell Systems
The immunomodulatory properties of this compound in isolated cell systems have not been investigated in any published research. Although some N-substituted acetamides have been explored for their immunomodulatory effects, no such data exists for this specific compound.
Preclinical Efficacy Studies in Non-Human Biological Models
A review of the literature did not yield any preclinical efficacy studies of this compound in non-human biological models.
Despite a comprehensive search for scientific literature, no publicly available research data was found for the specific chemical compound This compound concerning its in vitro and preclinical biological activity.
Therefore, it is not possible to provide information on the following topics as requested:
Investigations in animal models for research purposes, including pharmacological activity in specific disease models such as parasitological investigations.
Immunological research in rodent models.
Pharmacological characterization in ex vivo tissue preparations.
There is a lack of published studies on "this compound" in the specified areas of biological investigation. Scientific literature does contain research on other related phenoxyacetamide derivatives, but not on this specific molecule. Consequently, no data tables or detailed research findings can be generated for the requested article structure.
Mechanistic Investigations into the Biological Effects of N Cyclohexyl 2 3 Ethylphenoxy Acetamide
Identification and Validation of Molecular Targets and Binding Partners
The initial phase of understanding a compound's mechanism of action is to identify its direct binding partners within a biological system.
Affinity Binding Studies with Recombinant Proteins
A standard method to determine the binding affinity of a compound to a suspected target protein is through affinity binding studies. These assays would involve the use of purified, recombinant versions of potential target proteins. By measuring the concentration of N-cyclohexyl-2-(3-ethylphenoxy)acetamide required to bind to a certain percentage of the recombinant protein, researchers can quantify the strength of the interaction, typically expressed as a dissociation constant (Kd). However, no such studies have been published for this specific compound.
Elucidation of Downstream Cellular Pathway Perturbations
Once a molecular target is identified, the subsequent step is to understand how the interaction between the compound and its target affects cellular signaling and function.
Gene Expression Profiling in Treated Cells
To gain a broad overview of the cellular response to a compound, researchers often perform gene expression profiling. This technique, commonly carried out using microarray or RNA-sequencing technologies, measures the changes in the expression levels of thousands of genes in cells treated with the compound of interest. The resulting data can provide valuable clues about the biological pathways that are activated or inhibited. No gene expression data for cells treated with this compound is currently available.
Protein Phosphorylation and Signaling Cascade Analysis
Many cellular processes are regulated by signaling cascades, which often involve the phosphorylation of proteins by kinases. To investigate a compound's impact on these pathways, scientists can analyze changes in protein phosphorylation states. Techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics can reveal which signaling pathways are modulated by the compound. Such analyses have not been reported for this compound.
Characterization of Enzyme-Ligand Interaction Kinetics and Thermodynamics
For compounds that target enzymes, a detailed characterization of the binding kinetics and thermodynamics is crucial for understanding their mechanism of action. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide data on the association and dissociation rates of the compound, as well as the thermodynamic driving forces of the interaction. This information is critical for structure-activity relationship studies and for optimizing the compound's properties. As the molecular target(s) of this compound remain unidentified, no studies on its enzyme-ligand interaction kinetics and thermodynamics have been conducted.
Reversible and Competitive Binding Modes
There is currently no available research to characterize the binding nature of this compound to any biological target. Investigations to determine whether it acts as a reversible or irreversible inhibitor, and whether its binding is competitive, non-competitive, or uncompetitive have not been reported. Such studies are fundamental to understanding a compound's mechanism of action at the molecular level.
Determination of Inhibition Constants (Ki)
In the absence of identified biological targets and binding studies, the inhibition constant (Ki) for this compound has not been determined. The Ki value is a critical measure of an inhibitor's potency, and its absence precludes any quantitative assessment of the compound's potential efficacy against any enzyme or receptor.
Analysis of Induced Cellular Responses and Phenotypes
Cell Cycle Progression Analysis
The impact of this compound on cell cycle progression is unknown. There are no published studies employing techniques such as flow cytometry to analyze DNA content and determine if the compound induces cell cycle arrest at any phase (G0/G1, S, or G2/M).
Investigations into Apoptosis-Independent Cell Death Pathways
Similarly, there is no information regarding the ability of this compound to induce cell death, nor any investigation into whether such a process would be dependent or independent of apoptosis. Key pathways of programmed cell death that are independent of caspases, such as necroptosis or parthanatos, have not been explored in the context of this compound.
Studies on Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)
Direct evidence of this compound interacting with biological macromolecules is not available. There are no published reports on its binding to specific proteins, its inhibitory effects on enzymes, or any potential interactions with DNA. The nature of any such interactions, including the types of chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions), remains uninvestigated.
Future Research Trajectories and Academic Applications of N Cyclohexyl 2 3 Ethylphenoxy Acetamide
Design and Synthesis of Advanced Analogues with Tuned Biological Profiles
The core structure of N-cyclohexyl-2-(3-ethylphenoxy)acetamide is highly amenable to chemical modification, offering a versatile platform for the synthesis of advanced analogues with fine-tuned biological activities. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, and this compound provides multiple avenues for such exploration. nih.gov
Key modification strategies would involve:
Substitution on the Phenoxy Ring: The ethyl group at the meta-position can be replaced with a wide array of functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups, etc.). The nature, size, and electronic properties of these substituents can dramatically influence the molecule's interaction with biological targets. For instance, studies on similar phenoxyacetamide derivatives have shown that halogen-containing analogues can exhibit enhanced anti-inflammatory functions, while those with nitro groups may possess potent anti-cancer and analgesic activities. nih.gov
Alterations to the Cyclohexyl Moiety: The saturated cyclohexyl ring contributes to the compound's lipophilicity, which affects its pharmacokinetic properties. Introducing substituents on this ring or replacing it with other cyclic or acyclic aliphatic groups could optimize absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Modification of the Acetamide (B32628) Linker: The amide bond is a critical feature, capable of forming hydrogen bonds with biological receptors. nih.gov While generally stable, its replacement with bioisosteres like esters or reversed amides could lead to analogues with different metabolic stabilities and binding affinities.
The synthesis of these analogues can be achieved through established chemical reactions. A common approach involves the chloroacetylation of cyclohexylamine (B46788), followed by a nucleophilic substitution reaction with various substituted phenols. researchgate.net This modular synthesis allows for the creation of a diverse library of related compounds for high-throughput screening.
Table 1: Potential Modifications for Analogue Synthesis
| Molecular Section | Potential Modification | Desired Outcome |
|---|---|---|
| Phenoxy Ring | Varying substituents (e.g., -Cl, -F, -NO₂, -OCH₃) at ortho-, meta-, para- positions | Modulate electronic properties, target affinity, and specificity. |
| Cyclohexyl Ring | Introduction of hydroxyl or other functional groups; replacement with cyclopentyl or cycloheptyl rings | Alter lipophilicity, solubility, and metabolic stability. |
| Acetamide Linker | Replacement with bioisosteric groups (e.g., thioamide, ester) | Change hydrogen bonding capacity and enzymatic stability. |
By systematically applying these modifications, researchers can develop advanced analogues of this compound with tailored biological profiles for specific therapeutic or academic purposes. nih.gov
Exploration of Novel Therapeutic or Agrochemical Research Avenues based on Acetamide Scaffold
The acetamide and phenoxyacetamide scaffolds are privileged structures in medicinal and agrochemical chemistry, appearing in a wide range of biologically active molecules. nih.govmdpi.com This suggests that this compound could serve as a foundational molecule for discovering new agents in various research areas.
Therapeutic Potential: Compounds featuring the acetamide framework have demonstrated a broad spectrum of pharmacological effects. galaxypub.co Research into derivatives could uncover potential treatments for numerous conditions.
Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics contain amide functionalities. archivepp.com Analogues of the title compound could be screened for inhibition of cyclooxygenase (COX) enzymes or other targets within the inflammation cascade. nih.govarchivepp.com
Anticancer: Phenoxyacetamide derivatives have shown cytotoxic activity against various cancer cell lines. nih.govmdpi.com Future research could explore the potential of this compound analogues as anti-proliferative agents, potentially acting through mechanisms like PARP-1 inhibition or targeting receptor tyrosine kinases. mdpi.comnih.gov
Anticonvulsant: The acetamide moiety is a key feature in several anticonvulsant drugs. nih.gov Specifically, N-cyclohexyl acetamide derivatives have been investigated for their ability to protect against seizures, with mechanisms potentially involving the inhibition of voltage-gated sodium channels. researchgate.net
Antimicrobial: The phenoxy and acetamide groups are present in various antibacterial and antifungal agents. nih.gov New derivatives could be synthesized and tested against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads. researchgate.net
Agrochemical Applications: The structural motifs of this compound are also relevant to the agrochemical industry.
Herbicidal Activity: Certain phenoxy acetamide derivatives have been developed as herbicides. nih.gov Research could focus on optimizing the structure to achieve selective herbicidal activity against common weeds while ensuring crop safety. researchgate.net
Fungicidal and Insecticidal Activity: The broad biological activity of related heterocyclic compounds suggests potential applications in developing new fungicides or insecticides to protect crops from pests and diseases. nih.gov
Table 2: Potential Biological Activities for Investigation
| Research Area | Specific Target/Activity | Rationale based on Scaffold |
|---|---|---|
| Therapeutics | COX-2 Inhibition | Anti-inflammatory potential of acetamide/phenoxy derivatives. archivepp.com |
| Anticancer (e.g., HepG2, MCF-7) | Cytotoxic effects of related phenoxyacetamides. mdpi.com | |
| Anticonvulsant (MES test) | Known activity of N-cyclohexyl acetamide analogues. researchgate.net | |
| Antimicrobial (e.g., S. aureus, E. coli) | Broad-spectrum activity of acetamide-containing compounds. nih.govresearchgate.net | |
| Agrochemicals | Herbicidal (pre/post-emergence) | Documented herbicidal properties of isoxazolyloxy-acetamide derivatives. researchgate.net |
Integration into Rational Drug Design and Discovery Platforms for Lead Optimization
Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. This compound is an ideal candidate for integration into such rational drug design platforms. nih.gov
Molecular Docking: In silico molecular docking studies can predict the binding affinity and orientation of the compound and its designed analogues within the active site of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net For example, if exploring its potential as an anti-inflammatory agent, analogues could be docked into the active site of COX-1 and COX-2 enzymes to predict their inhibitory activity and selectivity. researchgate.net This process helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and their biological activity is tested, QSAR models can be developed. These mathematical models correlate the chemical structure of the compounds with their biological activity, identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern their potency. This information provides crucial feedback for designing the next generation of more effective compounds.
ADME/Tox Prediction: Computational platforms can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds. By filtering out molecules with predicted poor pharmacokinetics or high toxicity early in the discovery process, researchers can focus on candidates with a higher probability of becoming successful drugs.
The integration of these computational approaches allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold, facilitating the rapid optimization of initial hits into potent and selective lead compounds. researchgate.net
Potential as a Modular Building Block in Materials Science or Chemical Biology Probes
Beyond its potential in therapeutic and agrochemical applications, the chemical structure of this compound lends itself to use as a versatile building block in other scientific domains.
Materials Science: The phenoxyacetamide structure can be incorporated into larger polymeric structures. The aromatic ring and the amide linkage can impart specific properties, such as thermal stability or rigidity, to a polymer backbone. Nitrogen-containing heterocyclic compounds, which share features with the acetamide scaffold, have found applications in the synthesis of dyes, photosensitizers, and polymers. nih.gov By functionalizing the phenoxy ring or the cyclohexyl group with polymerizable moieties, this compound could serve as a monomer for creating novel materials with unique properties.
Chemical Biology Probes: Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The this compound scaffold can be readily modified to create such tools. For instance, a fluorescent dye could be attached to the phenoxy ring, allowing researchers to visualize the molecule's localization within cells. Alternatively, a photoreactive group could be incorporated, enabling the molecule to be covalently cross-linked to its biological target upon UV irradiation. This would be invaluable for target identification and validation studies, helping to elucidate the mechanism of action of biologically active analogues. nih.gov The compound's structure provides a stable and synthetically accessible core upon which these functionalities can be built.
The adaptability of the this compound structure makes it a promising platform not only for drug discovery but also for the development of novel materials and advanced tools for chemical biology research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-(3-ethylphenoxy)acetamide, and how can reaction efficiency be optimized?
- Methodology : A two-step approach is typical:
Substitution reaction : React 3-ethylphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Monitor progress via TLC .
Cyclohexylamine coupling : Use a condensing agent (e.g., DCC or EDC) to couple the intermediate with cyclohexylamine. Purify via column chromatography .
- Optimization : Adjust stoichiometry (1:1.5 molar ratio of phenol to chloroacetamide) and reaction time (24–48 hours) to improve yield. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing This compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm the acetamide backbone and substituents (e.g., cyclohexyl CH₂ groups at δ ~1.2–1.8 ppm, aromatic protons at δ ~6.8–7.2 ppm) .
- FTIR : Identify amide C=O stretch (~1650 cm⁻¹) and aryl ether C-O-C (~1240 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated for C₁₆H₂₃NO₂: 277.37 g/mol) .
Q. How does pH influence the stability of This compound in aqueous solutions?
- Stability Profile :
- Acidic conditions (pH < 4) : Hydrolysis of the amide bond occurs, yielding cyclohexylamine and 2-(3-ethylphenoxy)acetic acid.
- Basic conditions (pH > 9) : Saponification of the acetamide group is observed.
Advanced Research Questions
Q. How can crystallographic data discrepancies for This compound be resolved?
- Approach :
Data Collection : Use high-resolution single-crystal XRD (e.g., synchrotron radiation) to minimize errors.
Refinement : Apply SHELX software (SHELXL for refinement, SHELXS for structure solution) to validate bond lengths/angles and electron density maps .
Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on the acetamide’s hydrogen-bonding potential and cyclohexyl group’s hydrophobicity .
- In Vitro Assays : Compare bioactivity of analogs (e.g., substituent variations at the phenoxy or cyclohexyl group) in dose-response studies .
Q. How can conflicting bioactivity data across studies be reconciled?
- Troubleshooting Steps :
Replicate Conditions : Standardize assay parameters (e.g., cell line, incubation time, solvent controls).
Purity Verification : Reanalyze compound purity via HPLC (>98%) to exclude degradation products .
Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell media) .
Safety and Handling
Q. What are the key safety protocols for handling This compound?
- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) .
- Precautions :
- Use PPE (nitrile gloves, goggles) and work in a fume hood.
- Store in airtight containers away from acids/bases.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Application in Research
Q. How can computational models predict the environmental fate of This compound?
- Tools :
- EPI Suite : Estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log Kow ~2.5).
- Molecular Dynamics : Simulate hydrolysis rates in aquatic systems .
Q. What role does this compound play in polymer science?
- Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
